

VO-OHPic solubility in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	VO-OHPic	
Cat. No.:	B10783615	Get Quote

Technical Support Center: VO-OHPic

Welcome to the technical support center for **VO-OHPic**. This guide is designed for researchers, scientists, and drug development professionals, providing detailed information on the solubility of **VO-OHPic** in various solvents, along with troubleshooting guides and frequently asked questions to assist in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving VO-OHPic for in vitro studies?

A1: The recommended solvent for dissolving **VO-OHPic** for in vitro studies is dimethyl sulfoxide (DMSO).[1][2][3][4][5][6] It is advisable to use fresh, anhydrous (moisture-free) DMSO, as its hygroscopic nature can negatively impact the solubility of the compound.[1][3]

Q2: What is the solubility of **VO-OHPic** in common laboratory solvents?

A2: The solubility of **VO-OHPic** varies significantly across different solvents. It exhibits high solubility in DMSO, whereas it is practically insoluble in water and ethanol.[1][2][3] For quantitative data, please refer to the solubility table below.

Q3: I am observing precipitation when preparing my **VO-OHPic** solution. What should I do?

A3: If you observe precipitation, gentle heating and/or sonication can be used to aid dissolution.[1][2] Ensure you are using high-quality, anhydrous DMSO. For in vivo preparations, it is crucial to add the solvents sequentially and ensure the solution is clear at each step.[2]



Q4: How should I prepare VO-OHPic for in vivo animal studies?

A4: For in vivo experiments, a common formulation involves a multi-component solvent system. A widely used protocol is to first dissolve **VO-OHPic** in DMSO and then sequentially add other co-solvents like PEG300, Tween-80, and saline to achieve a clear and stable solution.[1][2] It is recommended to prepare these solutions fresh on the day of use.[1]

Q5: What are the recommended storage conditions for VO-OHPic powder and stock solutions?

A5: **VO-OHPic** powder should be stored at -20°C for long-term stability (up to 3 years).[1] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1]

Data Presentation: VO-OHPic Solubility

The following table summarizes the solubility of **VO-OHPic** in various solvents as reported in the literature.



Solvent	Solubility	Molar Concentration (approx.)	Notes	Source(s)
DMSO	≥ 121.8 mg/mL	≥ 293.3 mM		[6]
DMSO	83 mg/mL	199.9 mM	Use fresh, moisture-free DMSO.	[3]
DMSO	72 mg/mL	173.41 mM	Use fresh, moisture-free DMSO.	[3]
DMSO	≥ 50 mg/mL	≥ 120.42 mM	Hygroscopic DMSO can impact solubility.	[1]
DMSO	4.15 mg/mL	10 mM	Sonication is recommended.	[2]
DMSO	Soluble to 100 mM	100 mM		[5]
Ethanol	≥ 45.8 mg/mL	≥ 110.3 mM	With sonication.	[6]
Ethanol	Insoluble			[3]
Ethanol	< 1 mg/mL	Insoluble or slightly soluble		[2]
Water	< 0.1 mg/mL	Insoluble		[1]
Water	Insoluble			[3]
Water	< 1 mg/mL	Insoluble or slightly soluble		[2]
PBS (pH 7.2)	1 mg/mL	~2.4 mM		[7]



10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline	≥ 2.5 mg/mL	≥ 6.02 mM	For in vivo use.	[1]
10% DMSO + 90% (20% SBE- β-CD in Saline)	≥ 2.5 mg/mL	≥ 6.02 mM	For in vivo use.	[1]

Experimental Protocols

Protocol 1: Preparation of VO-OHPic Stock Solution for In Vitro Assays

This protocol describes the preparation of a **VO-OHPic** stock solution in DMSO, which is a common procedure for in vitro experiments.[4]

Materials:

- VO-OHPic trihydrate powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Vortex mixer
- Sonicator bath
- Sterile microcentrifuge tubes

Procedure:

- Equilibrate the **VO-OHPic** vial to room temperature before opening.
- Weigh the desired amount of **VO-OHPic** powder in a sterile microcentrifuge tube.
- Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 μ M).



- Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.
- If precipitation or cloudiness persists, sonicate the solution in a water bath for 5-10 minutes.
- Visually inspect the solution to ensure it is clear and free of particulates.
- For inhibition studies, PTEN can be preincubated with VO-OHPic at room temperature for 10 minutes before adding the substrate to initiate the reaction.[4]

Protocol 2: Preparation of VO-OHPic Formulation for In Vivo Administration

This protocol outlines the preparation of a **VO-OHPic** solution suitable for intraperitoneal injection in animal models.[1][2]

Materials:

- VO-OHPic trihydrate powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Saline (0.9% NaCl)
- Sterile tubes
- Vortex mixer

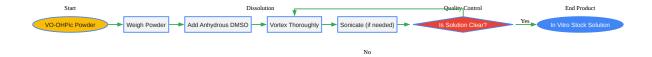
Procedure:

- Prepare a concentrated stock solution of VO-OHPic in DMSO (e.g., 25 mg/mL). Ensure it is fully dissolved, using sonication if necessary.
- In a separate sterile tube, add the required volume of the DMSO stock solution.



- Sequentially add the other solvents in the following order, ensuring the solution is mixed thoroughly after each addition:
 - Add 40% (v/v) of PEG300 to the DMSO solution and mix until clear.
 - Add 5% (v/v) of Tween-80 and mix until the solution is homogeneous.
 - Finally, add 45% (v/v) of saline to reach the final volume and mix thoroughly.
- The final solution should be clear. If any precipitation occurs, the preparation should be repeated, ensuring complete dissolution at each step. It is recommended to prepare this formulation fresh on the day of the experiment.[1]

Visualizations



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Caption: Workflow for preparing **VO-OHPic** in vitro stock solution.



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- To cite this document: BenchChem. [VO-OHPic solubility in different solvents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10783615#vo-ohpic-solubility-in-different-solvents]

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